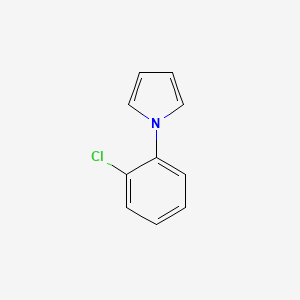

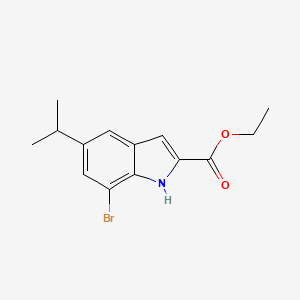

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazoles, a class of compounds that includes 1H-pyrazole, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . They contain two carbon and three nitrogen atoms in the ring .Chemical Reactions Analysis

Triazoles have been reported to exert anticancer effects through different modes of actions .Physical And Chemical Properties Analysis

Triazoles are stable compounds and interact with biological targets by forming hydrogen bonds . They represent important scaffolds in drug discovery .科学的研究の応用

1. Synthesis of Anti-Allergic Drugs

- Application Summary: This compound is used in the synthesis of anti-allergic drugs. Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .

- Methods of Application: The synthesis involves the structural modifications of quinazolone .

- Results or Outcomes: The anti-allergic drugs used in clinical practice are mainly H1 receptor antagonists. There are many varieties of H1 receptor antagonists in clinical applications .

2. Synthesis of Borinic Acid Derivatives

- Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes: Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .

Safety And Hazards

将来の方向性

The field of organoborane compounds, which includes borinic acids, is advancing with recent developments in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future success in this field will depend on learning from past challenges to improve clinical trial design, choose appropriate outcome measures and age range choices, and find readily modulated drug targets .

特性

IUPAC Name |

1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGIPUUYWUXTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403137 |

Source

|

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

241799-33-7 |

Source

|

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)